N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B cell receptor signaling, and its inhibition has shown promising results in the treatment of B cell malignancies.
Mecanismo De Acción
BTK is a key mediator of B cell receptor signaling, which plays a critical role in the survival and proliferation of malignant B cells. N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to decreased activation of NF-κB and AKT pathways, which are important for the survival and proliferation of malignant B cells.
Biochemical and Physiological Effects
In addition to its antitumor activity, N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have immunomodulatory effects. It can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of T cells and macrophages. N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have minimal effects on platelet aggregation, which is a common side effect of other BTK inhibitors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments. It has high potency and selectivity for BTK, which allows for specific inhibition of B cell receptor signaling. It also has good solubility and stability, which makes it suitable for in vitro and in vivo studies. However, N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has some limitations for lab experiments. It has low oral bioavailability, which limits its use in oral dosing studies. It also has limited brain penetration, which may limit its use in studies of central nervous system malignancies.
Direcciones Futuras
For the development of N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include combination therapies, investigation in other B cell malignancies, and the development of more potent and selective BTK inhibitors.
Métodos De Síntesis
The synthesis of N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a multi-step process, starting with the reaction of 3-methoxypropylamine with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form the corresponding amide. This amide is then reacted with thiophene-2-carbonyl chloride to give N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In vitro studies have shown that N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B cells. In vivo studies have demonstrated that N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has potent antitumor activity in xenograft models of CLL and NHL.
Propiedades
Nombre del producto |
N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
---|---|
Fórmula molecular |
C18H22N2O3S2 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
N-(3-methoxypropyl)-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H22N2O3S2/c1-23-10-5-9-19-17(22)15-12-6-2-3-7-13(12)25-18(15)20-16(21)14-8-4-11-24-14/h4,8,11H,2-3,5-7,9-10H2,1H3,(H,19,22)(H,20,21) |
Clave InChI |
FWIFVJBDQFFOOF-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CS3 |
SMILES canónico |
COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.